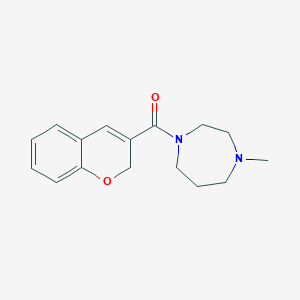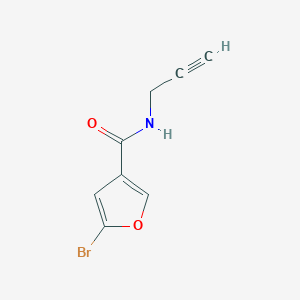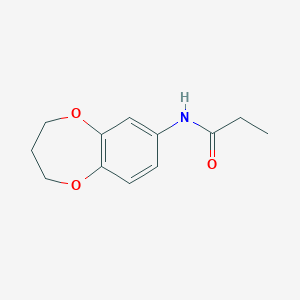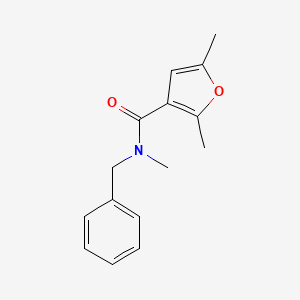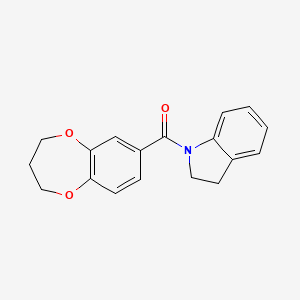![molecular formula C17H22N2O2 B7475378 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of neurological effects. In
Mécanisme D'action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide increases the levels of GABA in the brain, leading to a range of neurological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide can reduce neuronal excitability, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has a range of biochemical and physiological effects. In preclinical studies, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide for lab experiments is its potency and selectivity. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide is a highly potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in neurological disorders. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One of the limitations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide for lab experiments is its high cost. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide is a relatively expensive compound, which may limit its use in some research settings. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has a relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide. One area of interest is the potential therapeutic applications of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide in neurological disorders, such as epilepsy, addiction, and anxiety. Further preclinical and clinical studies are needed to determine the safety and efficacy of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide in these conditions.
Another area of interest is the development of new and more potent inhibitors of GABA transaminase. While N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide is a highly potent and selective inhibitor of this enzyme, there is still room for improvement in terms of potency and selectivity. Developing new inhibitors could lead to more effective treatments for neurological disorders.
Finally, there is a need for further research into the biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide. While much is known about the effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide on GABA levels in the brain, there is still much to learn about the downstream effects of this compound on neuronal activity and behavior. Further research in this area could lead to a better understanding of the role of GABA in neurological disorders and the development of new and more effective treatments.
Méthodes De Synthèse
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with piperidine, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-2-4-13(5-3-12)16(20)18-15-8-10-19(11-9-15)17(21)14-6-7-14/h2-5,14-15H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZANFBLULOEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
